molecular formula C14H22O2 B3051664 1-(Diethoxymethyl)-4-(propan-2-yl)benzene CAS No. 35364-90-0

1-(Diethoxymethyl)-4-(propan-2-yl)benzene

Cat. No.: B3051664
CAS No.: 35364-90-0
M. Wt: 222.32 g/mol
InChI Key: GGYICDQKJLQSFI-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-4-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a diethoxymethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-4-(propan-2-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with diethoxymethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethyl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

1-(Diethoxymethyl)-4-(propan-2-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)-4-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s diethoxymethyl and isopropyl groups can influence its binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    1-(Methoxymethyl)-4-(propan-2-yl)benzene: Similar structure but with a methoxymethyl group instead of a diethoxymethyl group.

    1-(Ethoxymethyl)-4-(propan-2-yl)benzene: Similar structure but with an ethoxymethyl group instead of a diethoxymethyl group.

    1-(Diethoxymethyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: 1-(Diethoxymethyl)-4-(propan-2-yl)benzene is unique due to the presence of both diethoxymethyl and isopropyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(diethoxymethyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-5-15-14(16-6-2)13-9-7-12(8-10-13)11(3)4/h7-11,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYICDQKJLQSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281087
Record name 1-(diethoxymethyl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35364-90-0
Record name NSC20058
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(diethoxymethyl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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